LY3007113 -

LY3007113

Catalog Number: EVT-1536244
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0.0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY3007113 is an orally active p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activity. Upon administration, LY3007113 inhibits the activity of p38, thereby preventing p38 MAPK-mediated signaling. This may result in the inhibition of the production of proinflammatory cytokines and the induction of tumor cell apoptosis. p38 MAPK, a serine/threonine protein kinase often upregulated in cancer cells, plays a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Source and Classification

LY3007113 is classified as a p38 mitogen-activated protein kinase inhibitor. It is part of a broader category of compounds aimed at inhibiting specific kinases, which play significant roles in cellular signaling pathways. The compound was synthesized and characterized as part of research efforts to identify new therapeutic agents for cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY3007113 involves several steps that utilize established organic chemistry techniques. Although detailed synthetic routes are proprietary, the general methodology includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain necessary functional groups for subsequent reactions.
  2. Reactions: Key reactions likely include condensation and cyclization processes to form the core structure of the compound.
  3. Purification: Post-synthesis, the compound is purified using techniques such as chromatography to isolate LY3007113 from by-products and unreacted materials.

The synthesis process aims for high yields and purity to ensure the compound's efficacy in biological assays.

Molecular Structure Analysis

Structure and Data

The molecular structure of LY3007113 has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. The structural formula can be represented as follows:

  • Chemical Formula: Cx_{x}Hy_{y}Nz_{z}On_{n} (exact composition details are proprietary).
  • Key Features: The structure contains specific functional groups that confer its inhibitory activity against p38 mitogen-activated protein kinase.

The precise three-dimensional conformation plays a critical role in its interaction with the target enzyme, influencing its binding affinity and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

LY3007113 undergoes various chemical reactions that are essential for its biological activity:

  1. Binding Interaction: The primary reaction involves the binding of LY3007113 to the active site of p38 mitogen-activated protein kinase, inhibiting its activity.
  2. Pharmacokinetic Properties: The compound exhibits dose-proportional pharmacokinetics, indicating that its absorption, distribution, metabolism, and excretion are predictable based on dosage variations.
  3. Metabolism: Preliminary studies suggest that LY3007113 is metabolized in the liver, with specific enzymes involved in its biotransformation.

These reactions underline the importance of understanding both the chemical behavior of LY3007113 and its interactions within biological systems.

Mechanism of Action

Process and Data

The mechanism of action for LY3007113 primarily revolves around its inhibition of p38 mitogen-activated protein kinase:

  1. Inhibition of Signaling Pathways: By binding to p38 mitogen-activated protein kinase, LY3007113 disrupts downstream signaling pathways that promote inflammation and cancer cell proliferation.
  2. Impact on Cellular Functions: The inhibition leads to altered expression of genes involved in cell survival and apoptosis, effectively reducing tumor growth.
  3. Biomarker Assessment: Clinical studies have measured inhibition levels of biomarkers such as MAPK-activated protein kinase 2 in peripheral blood mononuclear cells to evaluate pharmacodynamic effects.

These mechanisms highlight how LY3007113 may exert therapeutic effects against advanced cancers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LY3007113 exhibits several key physical and chemical properties:

  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is crucial for its efficacy; studies indicate it remains stable over a range of pH levels.
  • Melting Point: Specific melting point data is proprietary but contributes to understanding its handling during formulation.

Understanding these properties aids in optimizing drug formulation and delivery methods.

Applications

Scientific Uses

LY3007113 has been primarily investigated for its potential use in oncology:

  1. Cancer Treatment: As a p38 mitogen-activated protein kinase inhibitor, it is being explored for treating various advanced cancers resistant to standard therapies.
  2. Research Tool: Beyond clinical applications, LY3007113 serves as a valuable tool in research settings to study p38 signaling pathways and their implications in disease processes.
  3. Future Directions: While further clinical development has been limited due to toxicity concerns observed in trials, ongoing research may identify alternative formulations or combination therapies that enhance its therapeutic index.
Introduction to p38 MAPK Inhibition in Oncology

Role of p38 MAPK Signaling in Tumor Microenvironment Regulation

p38 mitogen-activated protein kinase (MAPK) is a critical regulator of tumor-stromal interactions. In breast cancer models, p38 activation suppresses metastasis by inhibiting IL-6 secretion through NF-κB-mediated repression of miR-365. This blockade reduces mesenchymal stem cell (MSC) recruitment via CXCR4-SDF1 signaling, subsequently limiting their differentiation into cancer-associated fibroblasts (CAFs) that promote metastatic niches [2]. Conversely, p38γ stabilizes EMT transcription factor FOXC2 in mammary epithelial cells, enhancing stem-like properties and metastatic competence [4]. This paradoxical role—metastasis suppression versus promotion—depends on isoform specificity (p38α vs. p38γ/δ), tumor type, and microenvironmental stimuli. In ovarian cancer, p38 MAPK activation contributes to chemotherapy resistance by modulating DNA damage response, autophagy, and drug efflux transporters [6].

Table 1: Context-Dependent Functions of p38 Isoforms in Cancer

IsoformPrimary ExpressionPro-Tumor FunctionsAnti-Tumor Functions
p38α (MAPK14)UbiquitousPromotes invasion (pancreatic cancer)Inhibits IL-6-driven metastasis (breast cancer)
p38γ (MAPK12)Skeletal muscleStabilizes FOXC2, induces stemnessNot observed
p38δ (MAPK13)Pancreas, kidneysEnhances colon cancer via Wnt/β-cateninSuppresses skin carcinogenesis

Rationale for Targeted Inhibition in Advanced Cancers

p38 MAPK signaling exhibits dual oncogenic/anti-oncogenic behavior influenced by the ERK/p38 activity ratio. Elevated ERK signaling promotes proliferation, while sustained p38 activation can induce apoptosis or senescence. However, in advanced tumors, p38 isoforms shift toward pro-survival functions:

  • Chemotherapy Resistance: p38α mediates DNA repair following genotoxic stress, enabling cancer cell survival after cisplatin or doxorubicin exposure [3] [6].
  • Metastatic Progression: p38γ/δ isoforms drive epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) enrichment via transcription factors (TWIST, ZEB1) and stemness regulators (Nanog, SOX2) [4] [5].
  • Metabolic Adaptation: In pancreatic adenocarcinoma, p38α activation correlates with lipid droplet markers (PLIN2/3), suggesting roles in lipid metabolism reprogramming for energy supply in nutrient-scarce environments [7].

LY3007113 as a Novel Small-Molecule Inhibitor: Historical Development Context

LY3007113 (developed by Eli Lilly) emerged from efforts to target p38α's ATP-binding pocket with improved selectivity. Early p38 inhibitors (SB203580, BIRB796) demonstrated anti-inflammatory effects but limited anticancer efficacy due to toxicity and redundant signaling. LY3007113 was optimized for:

  • Dosing Flexibility: Oral administration with every 12-hour (Q12H) dosing to maintain target coverage [1].
  • Biomarker-Driven Efficacy: Designed to achieve >80% sustained inhibition of MAPK-activated protein kinase 2 (MK2), a downstream p38 substrate [1].
  • Isoform Selectivity: Preferential inhibition of p38α/β over JNK or ERK pathways, reducing off-target effects [3]. Preclinical studies showed suppression of cytokine production and CSC expansion, positioning LY3007113 for phase I evaluation in advanced solid tumors.

Properties

Product Name

LY3007113

IUPAC Name

Unknown

Molecular Formula

Unknown

Molecular Weight

0.0

Solubility

Soluble in DMSO, not in water

Synonyms

LY3007113; LY-3007113; LY 3007113.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.